boc-Cysteinol(pmebzl)
Overview
Description
Boc-Cysteinol(pmebzl), also known as (S)-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate, is a derivative of cysteine. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a 4-methylbenzylthio group. It is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-Cysteinol(pmebzl) typically involves the protection of cysteine with a tert-butyl group and the introduction of a 4-methylbenzylthio group. The synthetic route can be summarized as follows:
Protection of Cysteine: Cysteine is first protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative of cysteine.
Introduction of 4-Methylbenzylthio Group: The protected cysteine is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. This step introduces the 4-methylbenzylthio group to the molecule.
Industrial Production Methods
Industrial production of Boc-Cysteinol(pmebzl) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Cysteinol(pmebzl) undergoes various chemical reactions, including:
Oxidation: The thiol group in Boc-Cysteinol(pmebzl) can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The 4-methylbenzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-Cysteinol(pmebzl) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of modified peptides.
Medicine: Boc-Cysteinol(pmebzl) is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various chemical products, including specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-Cysteinol(pmebzl) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with proteins and enzymes, modifying their structure and function. The presence of the tert-butyl and 4-methylbenzylthio groups enhances its reactivity and specificity in these interactions.
Comparison with Similar Compounds
Boc-Cysteinol(pmebzl) can be compared with other similar compounds, such as:
Boc-Cysteine: Lacks the 4-methylbenzylthio group, making it less reactive in certain chemical reactions.
Boc-Cysteinamide: Contains an amide group instead of a hydroxyl group, affecting its reactivity and solubility.
Boc-Cysteinylglycine: A dipeptide derivative, used in peptide synthesis but with different reactivity and applications.
The uniqueness of Boc-Cysteinol(pmebzl) lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZBJMHSOZAQBJ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111350 | |
Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129397-85-9 | |
Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129397-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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